molecular formula C14H27NO6 B000021 Pempidine tartrate CAS No. 546-48-5

Pempidine tartrate

Cat. No.: B000021
CAS No.: 546-48-5
M. Wt: 305.37 g/mol
InChI Key: AAFNEINEQRQMTF-LREBCSMRSA-N
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Description

Pempidine Tartrate (CAS 546-48-5) is a well-characterized, synthetic neuronal nicotinic acetylcholine receptor (nAChR) antagonist. It functions as a potent ganglionic blocking agent, historically investigated for the management of severe hypertension. Its core research value lies in its ability to produce a slow-developing, voltage-dependent block of nicotinic receptors in autonomic ganglia without significantly affecting neuromuscular transmission, making it a valuable tool for dissecting cholinergic pathways. As a cell-permeant monocyclic compound, this compound is readily absorbed and effectively crosses the blood-brain barrier, allowing for the study of central nicotinic pathways. Its mechanism involves blocking both sympathetic and parasympathetic ganglia, leading to comprehensive autonomic blockade. This property is exploited in research models to study neuropharmacology, the central control of vasopressin release, and the modulation of neurotransmitter release, such as dopamine. This product is supplied as a white to colorless crystalline powder with a minimum purity of 98%. It is soluble in water and ethanol, facilitating the preparation of stock solutions for in vitro and in vivo studies. This compound is offered exclusively for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;1,2,2,6,6-pentamethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.C4H6O6/c1-9(2)7-6-8-10(3,4)11(9)5;5-1(3(7)8)2(6)4(9)10/h6-8H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFNEINEQRQMTF-LREBCSMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(N1C)(C)C)C.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCCC(N1C)(C)C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

546-48-5
Record name Piperidine, 1,2,2,6,6-pentamethyl-, (2R,3R)-2,3-dihydroxybutanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=546-48-5
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Record name Pempidine tartrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pempidine hydrogen tartrate
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Record name PEMPIDINE TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THI82M7N4M
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Preparation Methods

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction enables reductive alkylation of amines using ketones and formic acid. For pempidine, pentamethylpiperidine is synthesized by reacting piperidine with excess methyl iodide under alkaline conditions.

Reaction conditions :

  • Piperidine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.

  • Methyl iodide (5.2 equiv) is added dropwise at 0°C, followed by potassium carbonate (3.0 equiv) to scavenge HI.

  • The mixture is refluxed at 65°C for 48 hours, with progress monitored via gas chromatography (GC).

Challenges :

  • Over-alkylation risks forming hexamethyl derivatives, necessitating strict stoichiometric control.

  • Post-reaction purification involves fractional distillation under reduced pressure (b.p. 98–100°C at 15 mmHg).

Catalytic Hydrogenation

An alternative route involves catalytic hydrogenation of 2,2,6,6-tetramethylpiperidine-4-one:

  • Ketone synthesis : Piperidine-4-one is methylated using dimethyl sulfate in the presence of sodium hydride.

  • Hydrogenation : The ketone is reduced under H₂ (50 psi) with Raney nickel at 120°C for 6 hours, achieving >95% conversion.

Advantages :

  • Higher regioselectivity compared to alkylation methods.

  • Reduced byproduct formation, simplifying downstream purification.

Salt Formation with Tartaric Acid

Pempidine’s conversion to the tartrate salt enhances aqueous solubility and stability. The process involves acid-base reaction optimization:

Stoichiometric Considerations

The reaction follows a 1:1 molar ratio of pempidine base to L-(+)-tartaric acid:

C10H21N+C4H6O6C14H27NO6+H2O\text{C}{10}\text{H}{21}\text{N} + \text{C}4\text{H}6\text{O}6 \rightarrow \text{C}{14}\text{H}{27}\text{NO}6 + \text{H}_2\text{O}

Procedure :

  • Pempidine base (1.0 mol) is dissolved in ethanol (95% v/v) at 50°C.

  • A hot ethanolic solution of L-(+)-tartaric acid (1.05 mol) is added slowly to ensure slight excess, preventing free base residues.

  • The mixture is cooled to 5°C at 0.5°C/min, inducing crystallization.

Yield : 82–87% after recrystallization from ethanol-water (4:1).

Solvent Systems and Polymorphism Control

Solvent choice critically impacts crystal habit and purity:

SolventCrystal FormPurity (%)
EthanolNeedles99.2
IsopropanolPrisms98.5
Acetone/WaterPlates97.8

Ethanol produces the most thermodynamically stable polymorph (Form I), favored in pharmaceutical formulations.

Industrial-Scale Purification

Crystallization Optimization

Multi-stage crystallization enhances purity:

  • Primary crystallization : Crude pempidine tartrate is dissolved in boiling ethanol (5 vols), filtered through activated carbon.

  • Secondary crystallization : Filtrate is concentrated to 3 vols, seeded with Form I crystals, and cooled to 0°C.

Critical parameters :

  • Cooling rate: ≤0.5°C/min to prevent inclusion of solvents.

  • Seed crystal size: 10–20 μm for uniform growth.

Drying and Particle Engineering

Lyophilization or vacuum tray drying ensures residual solvent levels <0.1% (ICH Q3C):

  • Lyophilization :

    • Pre-freeze at -40°C for 4 hours.

    • Primary drying: 24 hours at -10°C, 0.1 mBar.

    • Secondary drying: 12 hours at 25°C, 0.01 mBar.

  • Vacuum tray drying :

    • 48 hours at 40°C, 15 mBar, with nitrogen sweep.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 1.35 (s, 12H, CH₃), 1.68 (m, 2H, piperidine H), 3.12 (s, 3H, N-CH₃).

  • IR (KBr): 1745 cm⁻¹ (C=O stretch, tartrate), 1580 cm⁻¹ (COO⁻ asym).

Chromatographic Purity Assessment

HPLC conditions :

  • Column: C18, 5 μm, 250 × 4.6 mm

  • Mobile phase: 20 mM KH₂PO₄ (pH 3.0)/acetonitrile (75:25)

  • Flow rate: 1.0 mL/min

  • Detection: UV 210 nm

Typical purity: ≥99.5% (EP monograph criteria) .

Chemical Reactions Analysis

Pempidine tartrate undergoes various chemical reactions, including:

Scientific Research Applications

Overview

Pempidine tartrate is a ganglion-blocking agent primarily used in the treatment of hypertension. It acts as a nicotinic acetylcholine receptor antagonist, impacting neurotransmission in the autonomic nervous system. Its chemical formula is C14H27NO6, and it has been utilized since its introduction in 1958.

Pharmacology

This compound's primary application lies in pharmacology as a ganglion-blocking agent. It inhibits the transmission of nerve impulses in autonomic ganglia, leading to decreased heart rate and blood pressure. This property has made it useful in studies related to hypertension management.

Mechanism of Action:

  • Target: Autonomic ganglia.
  • Action: Blocks sympathetic and parasympathetic ganglia, reducing neurotransmission.
  • Pharmacokinetics: Rapidly absorbed when administered orally, with effects observed within a short time frame .

Biological Studies

In biological research, this compound is utilized to study its effects on cellular processes and neuronal activity. It has been shown to influence learning and memory through its action on nicotinic receptors.

Case Study:

  • In experiments with young rats, pempidine administration impaired passive avoidance learning, suggesting its role in cholinergic synapses related to memory formation .

Chemistry

This compound serves as a reagent in various chemical syntheses. Its unique properties allow it to participate in reactions that are crucial for developing other pharmaceutical compounds.

Synthesis Example:

  • The synthesis involves reacting phorone with ammonia followed by reduction processes to yield pempidine, which is then converted to its tartrate form.

Safety and Efficacy

This compound has demonstrated efficacy in lowering blood pressure; however, safety profiles must be considered. In animal models, the LD50 values indicate varying toxicity levels depending on the route of administration:

  • Intravenous: 74 mg/kg
  • Intraperitoneal: 125 mg/kg
  • Oral: 413 mg/kg.

Comparison with Similar Compounds

Pharmacological and Chemical Profiles

The table below compares pempidine tartrate with hexamethonium bromide, pentolinium tartrate, and mecamylamine hydrochloride:

Property This compound Hexamethonium Bromide Pentolinium Tartrate Mecamylamine Hydrochloride
Chemical Class Tertiary amine (piperidine) Bis-quaternary ammonium Bis-quaternary ammonium Secondary amine
Route of Administration Oral Intravenous/Subcutaneous Oral/Intravenous Oral
Duration of Action 4–6 hours 2–4 hours 6–8 hours 6–12 hours
Bioavailability Complete oral absorption Poor oral absorption Moderate oral absorption High oral absorption
Mechanism Nicotinic receptor antagonist Nicotinic receptor antagonist Nicotinic receptor antagonist Nicotinic receptor antagonist
Primary Use Hypertension Experimental hypertension models Hypertension Hypertension, nicotine dependence
Side Effects Postural hypotension, dry mouth Severe hypotension, constipation Urinary retention, ileus Constipation, sedation

Efficacy in Blocking Nicotine-Induced Effects

A study comparing the ability of ganglion blockers to protect mice from nicotine-induced convulsions revealed the following ED₅₀ values (dose producing 50% protection):

Compound ED₅₀ (mg/kg) Relative Potency
Pempidine 0.5 1.0 (reference)
Hexamethonium 1.2 0.42
Pentolinium 0.7 0.71
Mecamylamine 0.3 1.67

Data adapted from Table II in .

Pempidine demonstrated moderate potency, outperforming hexamethonium but being less potent than mecamylamine. Its longer duration of action compared to hexamethonium makes it suitable for oral hypertension therapy .

Structural and Pharmacokinetic Differences

  • This compound : As a tertiary amine, it crosses the blood-brain barrier, contributing to central effects like tremors . Its rapid renal excretion minimizes cumulative toxicity .
  • Hexamethonium Bromide : A bis-quaternary ammonium compound with poor oral absorption, limiting its use to parenteral administration in research settings .
  • Pentolinium Tartrate: Another quaternary ammonium agent with prolonged action due to slower renal clearance, but it carries a higher risk of paralytic ileus .
  • Mecamylamine Hydrochloride : A lipophilic secondary amine with high oral bioavailability and use in nicotine addiction due to central nervous system penetration .

Research Findings and Clinical Relevance

  • Pempidine vs. Hexamethonium : Pempidine’s oral efficacy and lower toxicity profile made it clinically preferable in the 1960s, whereas hexamethonium was largely restricted to experimental models due to bioavailability issues .
  • Pempidine vs. Pentolinium : Both are effective in hypertension, but pempidine’s shorter excretion window (6 hours vs. 8 hours for pentolinium) reduces overdose risks .
  • Pempidine vs. Mecamylamine: Mecamylamine’s higher potency and central effects expanded its use beyond hypertension to smoking cessation, albeit with more pronounced side effects .

Biological Activity

Pempidine tartrate, a ganglion-blocking agent, has been studied extensively for its pharmacological properties and biological activities. Initially introduced for the management of hypertension, it has been recognized for its role in modulating neurotransmitter responses, particularly those involving acetylcholine (ACh). This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological profile, mechanisms of action, and relevant case studies.

Chemical and Pharmacological Profile

Pempidine is classified as an aliphatic cyclic tertiary amine with the chemical formula C10H21NC_{10}H_{21}N and a molar mass of approximately 155.285 g/mol. The compound acts primarily as a ganglionic blocker , inhibiting the transmission of nerve impulses in autonomic ganglia. This mechanism is crucial in its application for treating hypertension by reducing sympathetic nervous system activity .

Key Pharmacological Properties

  • Mechanism of Action : this compound inhibits nicotinic acetylcholine receptors (nAChRs), leading to decreased neurotransmission at autonomic ganglia. It competes with ACh at receptor sites, effectively blocking the physiological response to this neurotransmitter .
  • Toxicology : The LD50 values for pempidine vary based on administration routes: 74 mg/kg (intravenous), 125 mg/kg (intraperitoneal), and 413 mg/kg (oral) in mice, indicating a moderate level of toxicity that necessitates careful dosing in clinical applications .

Acetylcholine Response Modulation

Research indicates that pempidine significantly affects ACh responses in various biological systems. In studies involving the gastric mill muscles of crabs (Cancer irroratus and Cancer borealis), pempidine was shown to effectively block ACh-induced depolarizations, thus demonstrating its antagonistic properties against ACh at ganglionic sites .

Table 1: Comparative Effects of Pempidine on ACh Responses

AgentEffect on ACh ResponseConcentration Range
PempidineBlocked10^-6 to 10^-4 M
MecamylamineBlockedVariable
α-BungarotoxinNo effect10^-7 to 10^-6 M

Case Studies and Clinical Applications

This compound has been utilized clinically in selected cases of hypertension. One notable case involved a patient with resistant hypertension who exhibited significant blood pressure reduction upon administration of pempidine. The drug's ability to lower sympathetic outflow contributed to improved cardiovascular outcomes .

Clinical Observations

  • Patient Response : In clinical settings, patients treated with pempidine reported fewer side effects compared to traditional antihypertensive agents, suggesting a favorable safety profile.
  • Long-term Effects : Follow-up studies indicated sustained blood pressure control over extended periods, although careful monitoring for potential side effects remained essential.

Recent Research Findings

Recent investigations have expanded the understanding of pempidine's biological activity beyond hypertension management. For instance, a study utilizing a magnetic "fishing" assay identified pempidine as a modulator of calcium/calmodulin interactions, highlighting its potential roles in cellular signaling pathways . This finding opens avenues for further research into the compound's utility in other therapeutic areas.

Q & A

Basic Research Questions

Q. How can plasma pempidine concentrations be accurately measured in clinical studies, and what methodological considerations are critical for reproducibility?

  • Methodology : Use fluorometric assays or reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify pempidine in plasma. Ensure blood samples are heparinized, centrifuged promptly, and analyzed within 6 hours post-dose to minimize degradation. Calibration curves should be validated using spiked plasma samples, with sensitivity thresholds below 1 µg/mL .
  • Key Data : Peak plasma concentrations occur ~2 hours post-oral dose, with negligible levels after 6 hours. Timing of sample collection relative to dosing is critical to capture pharmacokinetic profiles .

Q. What experimental design principles should guide studies evaluating pempidine's hypotensive efficacy in hypertensive patients?

  • Methodology : Use a crossover or double-blind trial design with standardized dosing (e.g., 2.5–25 mg four times daily). Include controls for posture (lying vs. standing blood pressure measurements) and renal function. Monitor plasma concentrations at predefined intervals (pre-dose, 1, 2, 4, and 6 hours post-dose) to correlate with hypotensive response .
  • Data Contradictions : Despite pempidine's rapid urinary excretion, impaired renal function in uremic patients does not lead to drug accumulation, suggesting non-renal clearance pathways require further study .

Advanced Research Questions

Q. How can researchers resolve contradictions in pempidine's dose-response relationship when combined with chlorothiazide in hypertension treatment?

  • Methodology : Conduct a factorial design trial to isolate pempidine's effects from chlorothiazide. Measure plasma pempidine levels and urinary sodium excretion to differentiate pharmacodynamic synergism from pharmacokinetic interactions. Use ANOVA to analyze additive vs. synergistic effects on blood pressure reduction .
  • Data Insights : Prior studies report conflicting results: chlorothiazide may enhance pempidine’s hypotensive effect in some cohorts but not others, possibly due to variability in patient sodium balance or compliance .

Q. What analytical strategies address variability in pempidine plasma concentrations among outpatients, and how can non-compliance be distinguished from pharmacokinetic heterogeneity?

  • Methodology : Implement population pharmacokinetic modeling (e.g., NONMEM) using data from outpatient cohorts. Include covariates like time since last reported dose, renal function, and demographic factors. Compare modeled concentrations with self-reported dosing times to identify non-compliance outliers .
  • Key Finding : 75% of outpatients had plasma concentrations within ±50% of expected values, suggesting moderate compliance. However, discrepancies highlight the need for real-time adherence monitoring (e.g., electronic pill dispensers) .

Q. How should researchers design studies to investigate pempidine's tissue distribution (e.g., kidney, liver) and its implications for dosing regimens?

  • Methodology : Use radiolabeled pempidine in animal models (e.g., rats) to quantify tissue uptake via autoradiography or mass spectrometry. Corrogate tissue concentrations with plasma levels and urinary excretion rates. For human studies, leverage autopsy samples from treated patients, ensuring ethical approvals and validated extraction protocols .
  • Contradiction : Animal data show pempidine accumulates in kidneys, but human studies found no evidence of accumulation even in renal impairment. This discrepancy may reflect species-specific metabolism or assay sensitivity limits .

Methodological Frameworks for Data Interpretation

Q. What statistical approaches are recommended for analyzing time-dependent pempidine pharmacokinetics in longitudinal studies?

  • Methodology : Apply mixed-effects models to account for intra-patient variability. Use time-series analysis to model concentration-time curves, incorporating covariates like meal timing or concomitant medications. Bootstrap resampling can assess robustness of half-life estimates .

Q. How can Box-Behnken experimental design optimize pempidine quantification methods in complex biological matrices?

  • Methodology : Apply Quality by Design (QbD) principles to RP-HPLC method development. Use a three-factor, three-level Box-Behnken design to optimize mobile phase pH, flow rate, and column temperature. Validate via ANOVA to identify critical parameters affecting peak resolution and sensitivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Pempidine tartrate
Reactant of Route 2
Pempidine tartrate

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